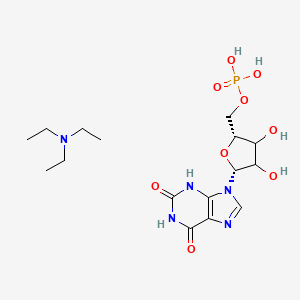
5'-Xanthylic Acid Triethylammonium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Xanthylic Acid Triethylammonium Salt typically involves the phosphorylation of xanthosine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of phosphorylating agents and specific catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of 5’-Xanthylic Acid Triethylammonium Salt involves large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and purity while minimizing production costs. The compound is then purified through crystallization and other separation techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Xanthylic Acid Triethylammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthine derivatives, while reduction can produce reduced nucleotide analogs .
Wissenschaftliche Forschungsanwendungen
5’-Xanthylic Acid Triethylammonium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a nucleotide analog in various chemical reactions and studies.
Biology: Plays a role in studying nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral research.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 5’-Xanthylic Acid Triethylammonium Salt involves its role as a nucleotide analog. It can inhibit viral replication by interfering with the viral RNA or DNA synthesis. The compound targets specific enzymes and pathways involved in nucleotide metabolism, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Xanthosine Monophosphate: A precursor in the synthesis of 5’-Xanthylic Acid Triethylammonium Salt.
Guanosine Monophosphate: Another nucleotide analog with similar properties.
Inosine Monophosphate: Shares structural similarities and is involved in similar metabolic pathways.
Uniqueness: 5’-Xanthylic Acid Triethylammonium Salt is unique due to its specific structure and therapeutic potential. Its ability to act as a nucleotide analog and inhibit viral replication sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C16H28N5O9P |
|---|---|
Molekulargewicht |
465.40 g/mol |
IUPAC-Name |
N,N-diethylethanamine;[(2R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O9P.C6H15N/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;1-4-7(5-2)6-3/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);4-6H2,1-3H3/t3-,5?,6?,9-;/m1./s1 |
InChI-Schlüssel |
NGIOQABFVXJXGK-STNRYHJVSA-N |
Isomerische SMILES |
CCN(CC)CC.C1=NC2=C(N1[C@H]3C(C([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=O |
Kanonische SMILES |
CCN(CC)CC.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


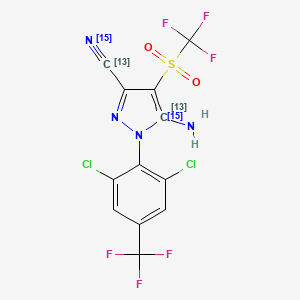
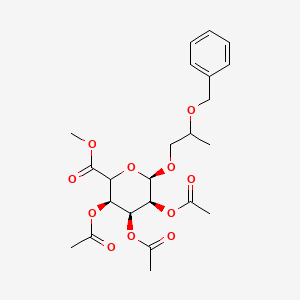

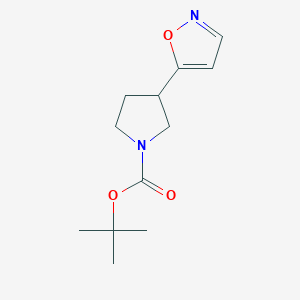

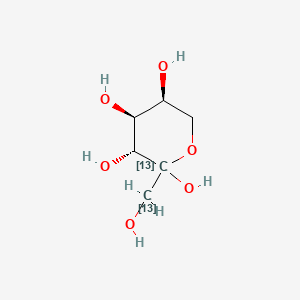
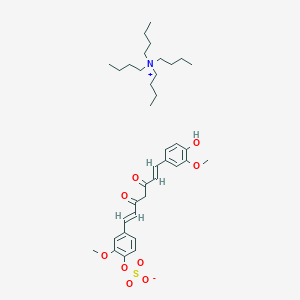
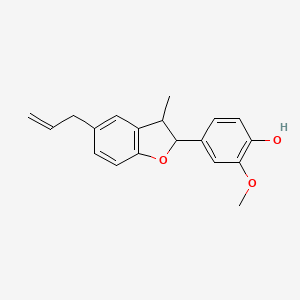
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)

![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
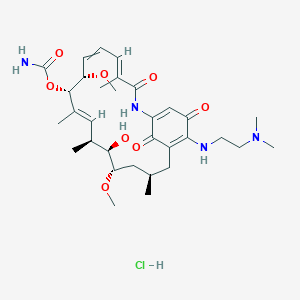
![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)

